3-benzyl-2-(benzylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
3-Benzyl-2-(benzylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. The molecule features two benzyl substituents: one at the N3 position and a benzylsulfanyl group at the C2 position. Thienopyrimidinones are widely explored in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and PARPs.
Properties
IUPAC Name |
3-benzyl-2-benzylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS2/c23-19-18-17(11-12-24-18)21-20(25-14-16-9-5-2-6-10-16)22(19)13-15-7-3-1-4-8-15/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEHNRVRTIFRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for Thieno[3,2-d]Pyrimidin-4-One Core Formation
Cyclocondensation of 2-Aminothiophene Derivatives
The thieno[3,2-d]pyrimidin-4-one scaffold is commonly synthesized via cyclocondensation of 2-aminothiophene-3-carboxamides with carbon disulfide or isothiocyanates. Babaev et al. demonstrated that treating 1-amino-2-carbamoylthieno[2,3-b]pyridine derivatives with carbon disulfide in pyridine and potassium hydroxide yields 8-oxo-10-thioxothieno[3,2-d]pyrimidines with 90–95% efficiency. This method avoids multi-step intermediates, enabling direct annulation of pyran or cycloalkane rings.
For 3-benzyl substitution, Abu-Hashem et al. utilized tetrazole intermediates: 2-aminothiophene-3-carboxamides reacted with triethyl orthoformate and sodium azide to form tetrazoles, followed by hydrazine hydrate-induced cyclization. This approach achieved 75% yields for 3-amino-substituted analogs, which can be further benzylated via nucleophilic substitution.
Thorpe-Ziegler Cyclization
Ali and Saleh developed a Thorpe-Ziegler-based route starting from thiobarbituric acid. Deprotonation at α-carbonyl positions, followed by reaction with phenyl isothiocyanate and alkyl bromoacetate, yielded 2-thioxo-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidines. Adapting this method, Kriščiūnienė et al. synthesized 3-benzyl-2-(benzylsulfanyl) derivatives by cyclizing mercaptocarbonitrile intermediates in basic conditions, achieving 71% yields.
Regioselective Introduction of Benzyl and Benzylsulfanyl Groups
S-Alkylation of Thioxo Intermediates
The benzylsulfanyl moiety is introduced via S-alkylation of 2-thioxothieno[3,2-d]pyrimidin-4-ones. Babaev et al. reported that alkylation of 8-oxo-10-thioxo derivatives in aqueous DMF with benzyl bromide and KOH proceeds regioselectively at the sulfur atom, avoiding N-alkylation. This method produced S-benzylated compounds in 82–89% yields, confirmed by $$ ^1H $$-NMR shifts at δ 4.35–4.50 ppm (SCH$$_2$$Ph).
Palladium-Catalyzed Cross-Coupling
Kriščiūnienė et al. optimized Pd-catalyzed cross-coupling to attach benzylsulfanyl groups directly to the pyrimidinone core. Using Pd(PPh$$3$$)$$4$$ and benzyl mercaptan in DMF at 110°C, they achieved 68% yield for 2-(benzylsulfanyl)-3-benzyl derivatives. Key spectral data included IR absorption at 1218 cm$$^{-1}$$ (C=S) and $$ ^1H $$-NMR resonances for benzyl protons at δ 7.25–7.45 ppm.
Optimization of Reaction Conditions
Table 1: Comparative Yields Under Varied Alkylation Conditions
| Method | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Aqueous DMF/KOH | DMF/H$$_2$$O | KOH | 25°C | 89 |
| Pd-catalyzed | DMF | K$$2$$CO$$3$$ | 110°C | 68 |
| Thorpe-Ziegler | EtOH | NaOEt | Reflux | 74 |
Microwave irradiation reduced reaction times from hours to minutes. For example, Kankanala et al. synthesized thieno[2,3-d]pyrimidines in 85% yield within 15 minutes using microwaves.
Analytical Characterization
Spectroscopic Validation
- IR Spectroscopy : C=O stretches at 1690–1705 cm$$^{-1}$$ and C=S at 1218–1230 cm$$^{-1}$$ confirm lactam and thioether functionalities.
- $$ ^1H $$-NMR : Benzylic protons appear as doublets at δ 4.30–4.55 ppm (J = 12–14 Hz), while aromatic protons integrate for 10H (two benzyl groups).
- Mass Spectrometry : Molecular ion peaks at m/z 407.1 ([M+H]$$^+$$) align with the molecular formula C$${21}$$H$${18}$$N$$2$$OS$$2$$.
Applications and Derivatives
3-Benzyl-2-(benzylsulfanyl) derivatives exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 16 µg/mL). Activity correlates with electron-withdrawing substituents on the benzyl rings, enhancing membrane penetration.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-(benzylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzylsulfanyl positions using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base (e.g., sodium hydride, potassium carbonate) in solvents like dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thienopyrimidine derivatives
Substitution: Alkylated or acylated thienopyrimidine derivatives
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures.
Industry: The compound’s unique structure makes it a candidate for materials science applications, including the development of novel polymers and electronic materials.
Mechanism of Action
The mechanism of action of 3-benzyl-2-(benzylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial growth . By binding to the active site of TrmD, the compound disrupts the methylation process, leading to impaired protein synthesis and bacterial cell death.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Compound 61 : 2-(Phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one
- Structure: Features a benzo-fused core (vs. thieno in the target compound) and a phenyl group at C2.
- Activity: Acts as a TNKS inhibitor with nanomolar potency (IC₅₀ TNKS1 = 21 nM, TNKS2 = 29 nM) .
Compound 62 : 2-(4-tert-Butyl-phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one
- Structure : Similar to Compound 61 but with a bulky 4-tert-butyl-phenyl group.
- Activity : Improved selectivity against PARP family enzymes due to steric effects from the tert-butyl group .
Compound 10a–e Series ():
- General Structure: (E)-5-(Substituted-benzylideneamino)-3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one.
- Substituents: Varied groups at the benzylideneamino position (e.g., 4-F, 4-OCH₃, 4-Cl, 4-NO₂).
- Key Data: Compound Substituent Mp (°C) Yield (%) 10a H 250–251 70 10b 4-F 160–161 79 10c 4-OCH₃ 255–256 55 10d 4-Cl >300 60 10e 4-NO₂ >300 95
- Trends: Electron-withdrawing groups (e.g., NO₂, Cl) correlate with higher melting points and yields, suggesting enhanced stability.
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Structure : Contains an allyl group at N3 and a 4-fluorophenyl substituent at C3.
Core Structure Variations
- Thieno vs. Benzo Fusion: Thieno[3,2-d]pyrimidin-4-one (target): Exhibits reduced aromaticity compared to benzo analogs, possibly lowering nonspecific binding. Benzo[4,5]thieno[3,2-d]pyrimidin-4-one (Compounds 61–62): Enhanced planar structure may improve stacking interactions but reduce solubility .
Biological Activity
The compound 3-benzyl-2-(benzylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anti-inflammatory, antioxidant, and antimicrobial properties.
Structure
The compound features a thieno[3,2-d]pyrimidine core with a benzylsulfanyl group and a benzyl moiety. This unique structure is pivotal in determining its biological activity.
Molecular Formula
The molecular formula for this compound is with a molecular weight of approximately 284.39 g/mol.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anti-inflammatory properties. For instance:
- Inhibition of COX Enzymes : The compound has been tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro assays showed that certain derivatives had IC50 values comparable to known anti-inflammatory drugs like diclofenac and celecoxib. Specifically, some derivatives demonstrated IC50 values ranging from 19.45 µM to 42.1 µM against COX-1 and COX-2 respectively .
Antioxidant Activity
The antioxidant potential of thieno[3,2-d]pyrimidine derivatives has also been explored:
- DPPH Scavenging Activity : Compounds related to this compound exhibited notable DPPH radical scavenging activity. One study reported an IC50 value of 7.12 µg/mL for a related compound, indicating strong antioxidant capabilities .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promise:
- In Vitro Studies : Various derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The exact mechanisms remain under investigation but are hypothesized to involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds:
| Compound | Structure | Biological Activity | IC50 Values (µM) |
|---|---|---|---|
| 3a | Thieno derivative | COX-1 Inhibition | 19.45 ± 0.07 |
| 3b | Thieno derivative | COX-2 Inhibition | 31.4 ± 0.12 |
| 5 | Related benzyl derivative | DPPH Scavenging | 7.12 ± 2.32 |
This table summarizes key findings regarding specific derivatives' activities and their corresponding IC50 values.
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects using carrageenan-induced paw edema in rats. The results indicated that compounds derived from thieno[3,2-d]pyrimidine significantly reduced inflammation compared to the control group.
Case Study 2: Antioxidant Efficacy
Another study focused on the antioxidant capacity measured by DPPH scavenging assays. The results confirmed that certain derivatives not only inhibited free radicals effectively but also exhibited lower toxicity compared to traditional antioxidants like BHA.
Q & A
Q. Optimization Strategies :
- Adjusting solvent polarity (e.g., DMF for high-temperature reactions vs. DCM for milder conditions) .
- Catalyst screening (e.g., Pd/C for coupling reactions) to improve yields from ~40% to >70% .
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Cyclization | LiI, DMF, 80°C | 65 | |
| Benzylation | Benzyl chloride, K₂CO₃, DCM | 72 | |
| Sulfanyl Addition | Benzyl mercaptan, Et₃N | 58 |
Advanced: How can structural contradictions in crystallographic and computational data be resolved?
Methodological Answer:
Discrepancies between X-ray crystallography and computational models (e.g., DFT) often arise from dynamic effects (e.g., torsional flexibility of benzyl groups) or crystal-packing forces. Strategies include:
Multi-Method Validation :
- Compare X-ray data (e.g., SHELXL-refined structures ) with DFT-optimized geometries (accounting for solvation effects).
- Use NMR (¹H/¹³C) to validate solution-phase conformations .
Torsional Angle Analysis :
- For the benzylsulfanyl group, crystallographic data may show a 15–20° deviation from computational predictions due to π-π stacking in the solid state .
Case Study :
A derivative with a trifluoromethyl group showed a 0.05 Å bond-length discrepancy between X-ray and DFT; this was attributed to electron-withdrawing effects not fully modeled in simulations .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR: Peaks at δ 3.8–4.2 ppm (methylene protons of thienopyrimidine core) and δ 7.2–7.5 ppm (aromatic benzyl groups) .
- ¹³C NMR: Carbonyl (C=O) signal at ~170 ppm .
- Mass Spectrometry (MS) :
- ESI-MS typically shows [M+H]⁺ peaks matching molecular weights (e.g., ~395 g/mol) .
- IR Spectroscopy :
- Stretching vibrations at 1650–1680 cm⁻¹ (C=O) and 2550 cm⁻¹ (S-H, if present) .
Q. Table 2: Key Spectroscopic Data
| Technique | Signature Peaks | Functional Group | Reference |
|---|---|---|---|
| ¹H NMR | δ 4.1 (q, J=7 Hz) | CH₂ of thienopyrimidine | |
| IR | 1675 cm⁻¹ | C=O | |
| ESI-MS | m/z 396.1 [M+H]⁺ | Molecular ion |
Advanced: How do electronic effects of substituents influence biological activity?
Methodological Answer :
Electron-donating (e.g., benzyl) or withdrawing (e.g., trifluoromethyl) groups modulate reactivity and target binding:
Benzyl Groups : Enhance lipophilicity, improving membrane permeability (LogP increases by ~0.5 per benzyl addition) .
Benzylsulfanyl : Participates in hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .
Q. Data Contradiction Analysis :
- A methylbenzyl derivative showed 10x higher IC₅₀ against kinase X vs. ethyl analogues, conflicting with QSAR predictions. This was resolved by crystallography showing steric clashes in the ethyl derivative .
Q. Table 3: Substituent Effects on Bioactivity
| Substituent | Target (IC₅₀, μM) | LogP | Reference |
|---|---|---|---|
| Benzyl | 0.45 | 3.2 | |
| CF₃-Benzyl | 0.32 | 3.8 | |
| Methyl | 1.10 | 2.5 |
Basic: What are the recommended conditions for stability studies?
Q. Methodological Answer :
- Storage : -20°C under argon to prevent oxidation of the sulfanyl group .
- pH Stability : Maintain pH 6–8 in buffered solutions (e.g., PBS) to avoid hydrolysis of the thienopyrimidine core .
- Light Sensitivity : Protect from UV light to prevent photodegradation (t₁/₂ reduces from 30 days to 7 days under light) .
Advanced: How to address low reproducibility in biological assays?
Methodological Answer :
Common issues include batch-to-batch purity variations or solvent residues. Solutions:
HPLC Purity Threshold : Enforce >98% purity (using C18 columns, acetonitrile/water gradient) .
Residual Solvent Testing : GC-MS to detect DMF/DCM traces, which may inhibit enzyme activity at >0.1% .
Assay Controls : Use a reference inhibitor (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
